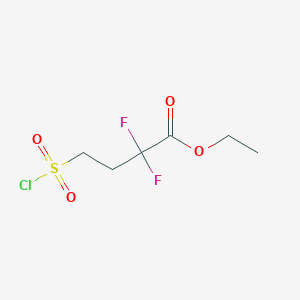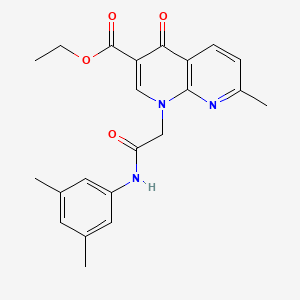
Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle, and also has an ester group and an amine group. These functional groups could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is likely to contribute to the rigidity of the molecule, while the ester and amine groups could provide sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification reactions, while the amine group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the amine could impact its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Applications
This compound is part of a larger group of chemicals used in the synthesis of heterocyclic systems, demonstrating the versatility of naphthyridines in chemical synthesis. For instance, it has been utilized in studies focusing on the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, showcasing its role in the development of novel chemical entities with potential biological activities. These synthetic approaches highlight the compound's utility in creating a variety of structurally diverse naphthyridine derivatives, which can be further explored for different scientific applications (Balogh, Hermecz, Simon, & Pusztay, 2009).
Antibacterial Activity
Research into related naphthyridine compounds has identified potential antibacterial properties. For example, derivatives of naphthyridines, such as those structurally similar to the compound , have been explored for their antibacterial activity against various pathogens. This highlights the compound's relevance in the search for new antibacterial agents, contributing to the ongoing fight against drug-resistant bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Neuroprotective and Therapeutic Potential
The neuroprotective and therapeutic potentials of naphthyridine derivatives, including compounds similar to the one described, have been investigated. These studies have opened up possibilities for their use in treating neurodegenerative diseases and conditions associated with neuronal damage. The ability of these compounds to mitigate cell death induced by various stressors suggests their potential application in developing treatments for diseases like Alzheimer's and other cognitive disorders (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).
Optical and Fluorescent Properties
Some naphthyridine derivatives exhibit unique optical and fluorescent properties, making them suitable for use as fluorescent probes in biological research. The development of fluorescent probes based on naphthyridine compounds for targeting β-amyloid aggregates is an example of this application. These probes can be used in studying diseases characterized by protein aggregation, such as Alzheimer's disease, providing valuable tools for diagnosis and research into the molecular mechanisms underlying these conditions (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-22(28)18-11-25(21-17(20(18)27)7-6-15(4)23-21)12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBOMNAZSNDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)
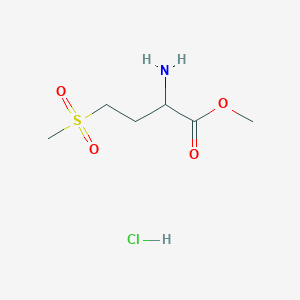


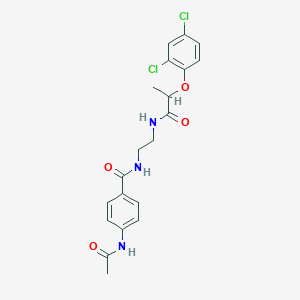

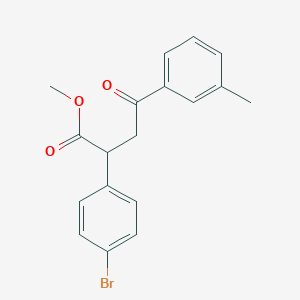
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)
![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)
